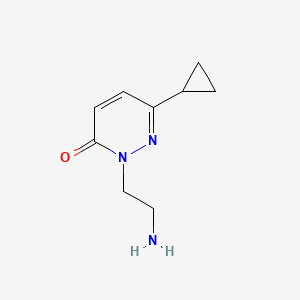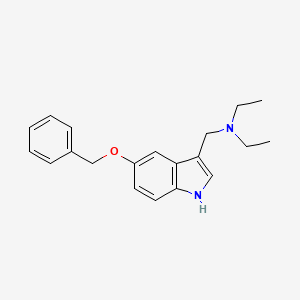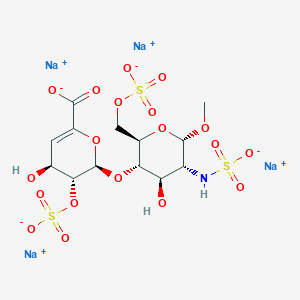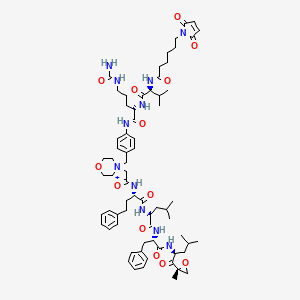
(R)-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 4-fluorobenzyl group and a 4-(4-hydroxyphenyl)piperidin-1-yl group, making it a molecule of significant interest for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrrolidin-2-one core.
Attachment of the 4-(4-Hydroxyphenyl)piperidin-1-yl Group: This can be accomplished through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form alcohols.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzyl derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the field of neuropharmacology.
- Investigated for its potential as a drug candidate for various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the field of catalysis.
作用机制
The mechanism of action of ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one is not fully understood but is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
相似化合物的比较
- ®-1-(4-chlorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
- ®-1-(4-methylbenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
- ®-1-(4-bromobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one
Comparison:
Uniqueness: The presence of the fluorine atom in ®-1-(4-fluorobenzyl)-3-(4-(4-hydroxyphenyl)piperidin-1-yl)pyrrolidin-2-one imparts unique electronic properties, potentially affecting its reactivity and interactions with biological targets.
Reactivity: The fluorine atom can influence the compound’s reactivity in substitution reactions, making it distinct from its chlorinated, methylated, or brominated analogs.
Biological Activity: The fluorine atom can also affect the compound’s pharmacokinetic properties, such as its ability to cross biological membranes and its metabolic stability.
属性
分子式 |
C22H25FN2O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(3R)-1-[(4-fluorophenyl)methyl]-3-[4-(4-hydroxyphenyl)piperidin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H25FN2O2/c23-19-5-1-16(2-6-19)15-25-14-11-21(22(25)27)24-12-9-18(10-13-24)17-3-7-20(26)8-4-17/h1-8,18,21,26H,9-15H2/t21-/m1/s1 |
InChI 键 |
KOQYBHVHTCKDIZ-OAQYLSRUSA-N |
手性 SMILES |
C1CN(C(=O)[C@@H]1N2CCC(CC2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)F |
规范 SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C3CCN(C3=O)CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)




![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)


![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)

